molecular formula C17H13NO3 B051655 Aristolactam BII CAS No. 53948-09-7

Aristolactam BII

Cat. No. B051655
CAS RN: 53948-09-7
M. Wt: 279.29 g/mol
InChI Key: YHQIYHDLBZXUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aristolactam BII is a natural product that has garnered interest due to its diverse biological activities and presence in various plant species. Research has focused on its synthesis, molecular structure, and chemical properties to better understand its potential applications and effects.

Synthesis Analysis

A novel approach to the synthesis of Aristolactam BII involves a redox-neutral bimetallic Rh(iii)/Ag(i) relay catalysis, facilitating the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones. This method has been applied in the rapid total synthesis of Aristolactam BII, showcasing the compound's accessible and versatile synthetic pathway (Ji et al., 2017).

Molecular Structure Analysis

Aristolactams, including Aristolactam BII, are known for their phenanthrene chromophore motif, contributing to their unique physicochemical and biological properties. The molecular structure of Aristolactam BII is crucial for its biological activity and interaction with biological targets. Studies involving NMR and other spectroscopic techniques have been pivotal in elucidating the structural features of Aristolactam BII and related compounds (Ma Yang-mi, 2013).

Chemical Reactions and Properties

Research into the chemical reactions and properties of Aristolactam BII includes investigations into its ability to interact with DNA and RNA structures. Notably, Aristolactam BII exhibits binding characteristics that suggest a potential for DNA intercalation, which may underlie some of its biological activities (Ray & Maiti, 1996).

Physical Properties Analysis

The physical properties of Aristolactam BII, such as solubility, melting point, and stability, are important for its handling and application in various contexts. While specific studies on these properties are less common, they are critical for designing experiments and potential drug formulations involving Aristolactam BII.

Chemical Properties Analysis

Aristolactam BII's chemical properties, including its reactivity, oxidation, and reduction potentials, are essential for understanding its mechanism of action and potential therapeutic applications. Studies have shown that modifications to the phenanthrene nucleus and the lactam moiety of aristolactams can influence their cytotoxic activity, highlighting the importance of chemical properties in determining biological activity (Couture et al., 2002).

Scientific Research Applications

  • Neuroprotective Effects :

    • Aristolactam BII, isolated from the aerial part of Saururus chinensis, demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. This effect is possibly due to its ability to inhibit the production of nitric oxide and reduce cellular peroxide levels in neurons (Kim et al., 2004).
  • Anti-HIV Activity :

    • Aristolactam BII was evaluated for its anti-HIV 1 reverse transcriptase (RT) activity. While the activity was not strong, this indicates potential for further exploration in antiviral research (Bunteang et al., 2018).
  • Antitumor and Anticancer Properties :

    • A series of natural and synthetic aristolactams, including Aristolactam BII, were evaluated for antitumor activity against human cancer cells. Several derivatives exhibited potent activities against a broad array of cancer cell lines (Choi et al., 2009).
    • In a study on Goniothalamus velutinus, compounds including Aristolactam BII were tested for their antibacterial and anti-biofilm activities, as well as anticancer properties against various cell lines. Aristolactam BII showed inhibition of biofilm formation for specific bacteria (Iqbal et al., 2018).
  • Chemical Analysis and Metabolism :

    • Studies have focused on the chemical profiling and distribution of aristolactams, including Aristolactam BII, in different parts of plants such as Fissistigma oldhamii. This research is crucial for understanding the safety and potential medicinal uses of the plants (Hu et al., 2021).
    • Investigations into the metabolism of aristolochic acids in rats revealed that they are metabolized into various forms, including Aristolactam BII. Understanding this metabolic pathway is vital for assessing the safety and therapeutic potential of aristolochic acid-containing remedies (Chan et al., 2007).

Safety And Hazards

While the safety and hazards of Aristolactam BII are not fully understood, it is known to be a natural product found in various organisms . It has been evaluated for its potential therapeutic effects in various studies .

properties

IUPAC Name

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIYHDLBZXUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968750
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam BII

CAS RN

53948-09-7
Record name Cepharanone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53948-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristololactam bii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristolactam BII
Reactant of Route 2
Reactant of Route 2
Aristolactam BII
Reactant of Route 3
Aristolactam BII
Reactant of Route 4
Aristolactam BII
Reactant of Route 5
Aristolactam BII
Reactant of Route 6
Reactant of Route 6
Aristolactam BII

Citations

For This Compound
169
Citations
YL Choi, JK Kim, SU Choi, YK Min, MA Bae… - Bioorganic & medicinal …, 2009 - Elsevier
… This approach led to the efficient synthesis of natural aristolactams such as aristolactam BII (cepharanone B), aristolactam BIII, aristolactam FI (piperolactam A), N-methyl piperolactam A…
Number of citations: 66 www.sciencedirect.com
M Choi, A Kim, Y Ham, JY Lee, D Kim, A Yang, MJ Jo… - Phytomedicine, 2021 - Elsevier
… aristolactam BII with the same structure as aristolactam BIII, except for 9-methoxy-substitute, had little effect. Similarly, aristolactam BII … Lys188, whereas aristolactam BII could not make it. …
Number of citations: 11 www.sciencedirect.com
WW Ji, E Lin, Q Li, H Wang - Chemical Communications, 2017 - pubs.rsc.org
… The total synthesis of aristolactam BII … aristolactam BII in 90% yield. It is worthy of mention that our synthetic route represents the shortest one so far for the synthesis of aristolactam BII. …
Number of citations: 75 pubs.rsc.org
NTM Hoa, DT Hien, NTH Ngoc, TC Son… - Vietnam Journal of …, 2022 - scholar.archive.org
… Aristolactam I (AL I) 98% 5 mg, aristolactam AII 98% (AL AII) 1 mg, aristolactam FI (AL FI) 98% 1 mg, aristolactam BII (AL BII) 98% 1 mg were obtained from Wuhan Chemfaces, …
Number of citations: 2 scholar.archive.org
E Iqbal, LBL Lim, KA Salim, S Faizi, A Ahmed… - Journal of King Saud …, 2018 - Elsevier
… Upon examination of all these spectral data it becomes obvious that the compound (2) is aristolactam BII (10-amino-3, 4-dimethoxyphenanthrene-1-carboxylic acid lactam). Fig. 2 shows …
Number of citations: 31 www.sciencedirect.com
YC Chia, FR Chang, CM Teng… - Journal of natural products, 2000 - ACS Publications
Investigation of extracts of Fissistigma balansae and Fissistigma oldhamii resulted in the isolation of 11 aristolactams stigmalactam (1), piperolactam A (2), piperolactam C (3), …
Number of citations: 128 pubs.acs.org
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… Here we report the application of this procedure to the total synthesis of aristolactams, including aristolactam BII, aristolactam BIII, aristolactam FI, N-methyl piperolactam A, and …
Number of citations: 85 pubs.acs.org
YF Chen, WH Chang, HY Tsai, MM Lee, TS Wu - BioMedicine, 2021 - ncbi.nlm.nih.gov
… This present study aims to evaluate the possible effect and action mechanism of active compounds from HC (aristolactam BII, aristolactam AII, and noraristolodione) on lung cancer. …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Bunteang, W Chanakul… - Natural Product …, 2018 - journals.sagepub.com
… To the best our database search, except for aristolactam BII (2) [41], the evaluation of anti-HIV activity of compounds 1 and 3-9 has not been described previouly. The anti-HIV 1-RT …
Number of citations: 9 journals.sagepub.com
S Omar, CL Chee, F Ahmad, JX Ni, H Jaber, J Huang… - Phytochemistry, 1992 - Elsevier
… the chloroform fraction, yielded two alkaloids, a new phenanthrene lactam designated as velutinam (1) and compound 2 which was shown to have a structure similar to aristolactam-BII …
Number of citations: 73 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.